molecular formula C23H24N2O4S B215601 N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide

N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide

Cat. No. B215601
M. Wt: 424.5 g/mol
InChI Key: KCGLONKOIXUEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide, commonly referred to as DPA-714, is a small molecule that has gained significant attention in scientific research due to its potential as a diagnostic tool and therapeutic agent. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is primarily found in the mitochondria of glial cells and has been implicated in various neurological disorders.

Mechanism of Action

The exact mechanism of action of DPA-714 is not fully understood, but it is believed to modulate N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide activity. N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide plays a role in the transport of cholesterol into mitochondria, which is crucial for steroid synthesis and cell survival. N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide expression is also upregulated in response to cellular stress and inflammation. DPA-714 can bind to N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide and inhibit its activity, leading to a decrease in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects
DPA-714 has been shown to have a variety of biochemical and physiological effects in preclinical studies. It can reduce neuroinflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. DPA-714 has also been shown to improve cognitive function and motor deficits in these models. Additionally, DPA-714 has been shown to have anti-tumor activity in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPA-714 is its selectivity for N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide, which allows for specific targeting of glial cells in the brain. This makes it a useful tool for studying neuroinflammation and neurodegeneration in vivo. However, DPA-714 has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for DPA-714 research. One area of interest is the development of more potent and selective N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide ligands for use in PET imaging and therapeutic applications. Another area of interest is the investigation of the role of N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide in other neurological disorders and non-neurological diseases such as cancer. Additionally, the development of new formulations and delivery methods for DPA-714 could improve its efficacy and reduce its limitations in lab experiments.

Synthesis Methods

The synthesis of DPA-714 involves a series of chemical reactions starting from 2-phenoxybenzoic acid. The first step involves the conversion of 2-phenoxybenzoic acid to 2-phenoxybenzoyl chloride, which is then reacted with N,N-diethylsulfamide to form N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide. The final product is purified using column chromatography and characterized using spectroscopic methods.

Scientific Research Applications

DPA-714 has been extensively studied for its potential as a diagnostic tool and therapeutic agent in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide expression is known to increase in response to neuroinflammation, making it a potential biomarker for these disorders. DPA-714 can bind to N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide and be detected using positron emission tomography (PET) imaging, allowing for non-invasive visualization of neuroinflammation in vivo.

properties

Product Name

N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide

InChI

InChI=1S/C23H24N2O4S/c1-3-25(4-2)30(27,28)20-16-14-18(15-17-20)24-23(26)21-12-8-9-13-22(21)29-19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3,(H,24,26)

InChI Key

KCGLONKOIXUEKW-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.